beta-Elemene
Description
Beta-elemene (C₁₅H₂₄, molecular weight: 204.35) is a natural sesquiterpene compound extracted from the rhizomes of Curcuma species, such as Rhizoma zedoariae and Curcuma aromatica . It is a lipid-soluble plant-derived drug with potent antitumor activity, particularly against non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma . Its mechanisms of action include:
- Cell cycle arrest: Induces G₂-M phase arrest by downregulating cyclin B1 and phospho-Cdc2 (Thr-161) while upregulating p27<sup>kip1</sup> .
- Apoptosis induction: Activates caspase-3, -7, and -9 via mitochondrial cytochrome c release and Bcl-2 family protein modulation .
- Malignancy suppression: Upregulates tumor suppressor C3orf21, inhibiting proliferation, migration, and invasion in NSCLC by downregulating cyclin D1, c-Myc, COX2, and MMP2/9 .
This compound is clinically approved in China for cancer treatment due to its low toxicity and minimal side effects compared to conventional chemotherapy .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTUNCRGUEPRZ-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865690, DTXSID60881211 | |
| Record name | (+/-)-beta-Elemene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-beta-Elemene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33880-83-0, 515-13-9 | |
| Record name | (±)-β-Elemene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-β-Elemene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-beta-Elemene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-beta-Elemene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-beta-Elemene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | .BETA.-ELEMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | beta-Elemene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Preparation Methods
Multi-Stage Fractional Distillation
The most widely documented industrial method involves fractional distillation under vacuum conditions. As detailed in US6464839B1, this compound is extracted from plants such as Cymbopogon winterianus, Aglaia odorata, and Curcuma wenyujin through a two-step distillation process.
First Fractionation:
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Plant Material: Crude extracts containing >80% this compound are loaded into a precision distillation tower (1.4 m height, 6 cm diameter) packed with 3 mm × 3 mm stainless steel cylinders.
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Conditions: Vacuum (2–5 mmHg), temperature gradient (86–93°C), and 10-hour reaction time.
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Output: The 89–90°C fraction yields 63% recovery with 95% purity.
Second Fractionation:
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Input: The 95% pure fraction undergoes redistillation under identical conditions.
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Output: The 89–90°C fraction achieves 96.4–97.2% purity with a 60% recovery rate. Residual components include copane (1.3–1.7%), elemenol (0.8–1.2%), and trace sesquiterpenes (Table 1).
Table 1: Composition of this compound After Two-Stage Distillation
| Component | Concentration Range |
|---|---|
| This compound | 96.4–97.2% |
| Copane | 1.3–1.7% |
| Elemenol | 0.8–1.2% |
| Gamma-elemene | 0.5% |
| Isofuranogermacrene | 0.2% |
This method minimizes impurities, enhancing pharmaceutical safety by eliminating inactive substances. However, scalability is constrained by the specialized equipment required.
Steam Distillation and Precision Glass Fractionation
CN1686975A describes this compound extraction from Curcuma wenyujin rhizomes using steam distillation followed by precision glass column fractionation.
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Steam Distillation: Plant material is subjected to steam at 100–120°C, producing an essential oil rich in this compound.
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Fractionation: The oil is loaded into a multi-row synchronous distillation apparatus with a precision glass column. Temperature gradients separate this compound from alpha- and gamma-elemene isomers.
This method achieves comparable purity (≥95%) to fractional distillation but requires longer processing times due to the sequential distillation steps.
Column Chromatography Isolation
A study on Nigella damascena essential oil utilized silica gel column chromatography to isolate this compound, achieving 73% purity.
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Process: The essential oil was fractionated using a silica gel column with hexane-ethyl acetate (95:5) as the mobile phase.
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Outcome: this compound eluted in later fractions, with silver ion coordination chromatography further enhancing purity.
While simpler than distillation, this method yields lower purity and is less suitable for large-scale production.
Synthetic Approaches to this compound
Stereoselective synthesis offers an alternative to plant extraction, enabling precise control over this compound’s stereochemistry.
Asymmetric Total Synthesis from (R)-Carvone
PMC8982354 reports the first asymmetric synthesis of (1S,2S,4S)-beta-elemene using (R)-carvone as a chiral starting material.
Key Steps:
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Michael Addition: (R)-Carvone undergoes 1,4-Michael addition to form intermediate 15 (90% yield).
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Reduction and Deoxygenation: Sodium borohydride reduces 15 to alcohol 16 , followed by Barton–McCombie deoxygenation to yield 9 (50% over two steps).
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Oxidation and Wittig Olefination: PCC oxidation converts 9 to aldehyde 17 , which undergoes Wittig reaction to finalize the sesquiterpene skeleton (75% yield).
Overall Yield: 8.7% over eight steps.
Table 2: Synthetic Pathway Efficiency
| Step | Reaction | Yield |
|---|---|---|
| 1 | Michael Addition | 90% |
| 2 | Reduction | 90% |
| 3 | Deoxygenation | 50% |
| 4 | Oxidation | 75% |
| 5 | Wittig Olefination | 65% |
This route establishes all three stereocenters with high diastereoselectivity, though the moderate overall yield limits industrial application.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Purity | Yield | Scalability | Cost |
|---|---|---|---|---|
| Fractional Distillation | 97.2% | 60% | High | Moderate |
| Steam Distillation | 95% | 55% | Moderate | Low |
| Column Chromatography | 73% | 40% | Low | Low |
| Asymmetric Synthesis | >99% | 8.7% | Low | High |
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Distillation Advantages: High purity and yield make it the preferred industrial method despite equipment costs.
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Synthesis Limitations: Low yields and complex steps hinder large-scale use, though it provides enantiopure this compound.
Pharmaceutical Formulation Considerations
Post-extraction, this compound is formulated into injectable emulsions. US6464839B1 outlines a process combining this compound with phosphatide and cholesterol at 80°C, emulsified with phosphate buffers, and sterilized at 100°C. This produces stable nanoparticles (<200 nm) suitable for intravenous delivery .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-Elemene undergoes oxidation reactions to form various oxidized derivatives.
Substitution: This compound can undergo substitution reactions, particularly electrophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms of this compound.
Substituted Derivatives: Halogenated or other substituted forms of this compound.
Scientific Research Applications
Chemistry
Biology
- It has been studied for its role in modulating biological pathways and its potential as a therapeutic agent .
Medicine
- This compound is widely used in the treatment of various cancers, including lung, breast, and prostate cancers. It enhances the sensitivity of tumor cells to chemotherapy and radiotherapy .
- It also exhibits anti-inflammatory and antioxidant properties .
Industry
Mechanism of Action
Beta-Elemene exerts its effects through multiple mechanisms:
Inhibition of Tumor Growth and Proliferation: It inhibits the proliferation of tumor cells by inducing cell cycle arrest and apoptosis.
Induction of Apoptosis: This compound induces apoptosis through the activation of caspases and the mitochondrial pathway.
Inhibition of Tumor Cell Invasion and Metastasis: It inhibits the invasion and metastasis of tumor cells by downregulating matrix metalloproteinases and other related proteins.
Enhancement of Chemoradiotherapy Sensitivity: This compound enhances the sensitivity of tumor cells to chemotherapy and radiotherapy by modulating various signaling pathways.
Regulation of the Immune System: It modulates the immune response by enhancing the activity of immune cells.
Comparison with Similar Compounds
Mechanisms of Action
Key Differences :
Efficacy in Monotherapy and Combination Therapy
Notable Findings:
Toxicity and Clinical Profiles
Advantages of this compound :
- Minimal impact on normal cells (e.g., lung fibroblasts), unlike cisplatin and taxanes .
- No reported drug resistance or cumulative toxicity in clinical studies .
Structural Analogues and Derivatives
This compound derivatives, such as beta-elemenal and beta-elemenol, show enhanced bioavailability and antitumor effects in preclinical studies:
Biological Activity
β-Elemene, a natural compound derived from the traditional Chinese medicine Curcuma wenyujin, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as an adjuvant therapy in combination with other treatments.
β-Elemene exhibits several mechanisms that contribute to its antitumor effects:
- Induction of Apoptosis : β-Elemene promotes apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), by activating key apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at different phases (G1, S, and G2/M) depending on the cancer type. For example, it arrests NSCLC cells at the G0/G1 phase and ovarian cancer cells at the G2/M phase .
- Inhibition of Tumor Metabolism : β-Elemene has been shown to suppress tumor metabolism and stem cell-like characteristics in NSCLC by inhibiting the PI3K/AKT/mTOR signaling pathway .
- Reversal of Drug Resistance : It enhances the efficacy of chemotherapeutic agents like cisplatin and erlotinib by reducing multidrug resistance (MDR) mechanisms in cancer cells .
Non-Small Cell Lung Cancer (NSCLC)
β-Elemene has demonstrated significant anti-cancer activity against NSCLC through various studies:
- Cell Lines Tested : The compound inhibited proliferation in A549, H1975, and PC9 cell lines by modulating signaling pathways such as ERK1/2 and AMPKα .
- Combination Therapy : When combined with erlotinib, β-elemene significantly enhanced apoptosis in TKI-resistant H1975 cells .
Hepatocellular Carcinoma (HCC)
In HCC models:
- Synergistic Effects with Chemotherapy : β-Elemene improved the effectiveness of oxaliplatin, leading to higher apoptotic indices compared to oxaliplatin alone .
- Mechanistic Insights : It was found to enhance chemosensitivity by preventing drug-induced degradation of hCTR1, a major platinum influx transporter .
Other Cancers
β-Elemene's effects have also been studied in various other cancers:
- Cervical Cancer : Inhibition of SiHa cell proliferation was observed alongside cell cycle arrest at the G1 phase .
- Breast Cancer : The compound inhibited migration and invasion in MCF-7 cells by upregulating E-cadherin and downregulating Snail expression, critical for epithelial-mesenchymal transition (EMT) .
Data Table: Summary of β-Elemene's Biological Activities
| Cancer Type | Cell Line(s) Tested | Mechanism of Action | Key Findings |
|---|---|---|---|
| Non-Small Cell Lung Cancer | A549, H1975, PC9 | Induces apoptosis, inhibits ERK1/2 signaling | Enhances sensitivity to erlotinib |
| Hepatocellular Carcinoma | Hep3B, Huh7 | Synergistic with oxaliplatin | Increases apoptotic indices |
| Cervical Cancer | SiHa | Cell cycle arrest at G1 | Inhibits proliferation |
| Breast Cancer | MCF-7 | Upregulates E-cadherin | Reduces migration and invasion |
Case Studies
Several case studies highlight the clinical relevance of β-elemene:
- Combination with Chemotherapy :
- Radiation Sensitization :
- Liver Fibrosis Model :
Q & A
Q. What molecular mechanisms underlie beta-elemene’s antitumor effects in non-small cell lung cancer (NSCLC)?
this compound induces apoptosis via mitochondrial pathways by modulating Bcl-2 family proteins (e.g., increasing Bax, phosphorylating Bcl-2) and caspase activation (caspase-3, -7, -9). Methodologically, apoptosis can be validated using TUNEL assays, annexin V binding, and caspase activity assays, complemented by western blotting for protein expression . Synergy with cisplatin involves downregulating ERCC-1 and XIAP, enhancing DNA damage sensitivity .
Q. How does this compound affect cellular migration and invasion in cancer models?
Transwell and wound healing assays are standard for assessing migration/invasion. This compound suppresses epithelial-mesenchymal transition (EMT) by downregulating heat shock proteins (e.g., HSP70) and ERK/TGF-β signaling. Immunofluorescence and qPCR are used to quantify EMT markers (e.g., E-cadherin, vimentin) .
Q. What bioinformatics tools are used to identify this compound’s molecular targets?
Databases like BATMAN-TCM and STITCH integrate compound-protein interactions. For example, BATMAN-TCM identified 522 genes associated with this compound (score ≥5), while STITCH highlighted 50 proteins (e.g., XXYLT1, Notch). Experimental validation via siRNA knockdown or overexpression in cell lines confirms functional relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across cancer types?
Discrepancies (e.g., apoptosis via mitochondrial vs. ER stress pathways) may arise from cell-type-specific signaling. Systematic comparison using RNA sequencing or phospho-proteomics in multiple models (e.g., NSCLC vs. glioblastoma) can clarify context-dependent mechanisms. Statistical rigor (e.g., ANOVA for multi-group comparisons) is critical .
Q. What experimental designs optimize the assessment of this compound’s synergy with chemotherapeutics?
Use dose-response matrices (e.g., Chou-Talalay method) to quantify synergy (combination index <1). Apoptosis assays (annexin V/flow cytometry) and transcriptomic profiling (RNA-seq) validate mechanistic interactions. Ensure controls for off-target effects (e.g., cisplatin alone) .
Q. How do pharmacokinetic challenges influence this compound’s translational potential?
this compound’s hydrophobicity limits bioavailability. Nanostructured lipid carriers (NLCs) improve solubility and sustained release. Pharmacokinetic studies using GC-MS in plasma (e.g., validation of this compound and beta-elemenal) ensure accurate bioavailability metrics .
Q. What strategies validate this compound’s impact on metabolic reprogramming in cancer cells?
Seahorse assays measure real-time glycolysis and oxidative phosphorylation. Metabolomics (LC-MS) identifies shifts in TCA cycle intermediates or lipid metabolism. Pair with CRISPR-Cas9 knockout of metabolic genes (e.g., HK2, ACLY) to establish causality .
Data Analysis & Reproducibility
Q. How should researchers address variability in this compound’s efficacy across preclinical studies?
Standardize cell culture conditions (e.g., serum concentration, passage number) and use multiple cell lines/patient-derived xenografts (PDXs). Report effect sizes (e.g., IC50 values) with confidence intervals. Publicly share raw data (e.g., via Figshare) to enable meta-analyses .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Nonlinear regression (e.g., log(inhibitor) vs. normalized response) models dose-response curves. Two-way ANOVA evaluates interactions between this compound and covariates (e.g., hypoxia). GraphPad Prism or R packages (e.g., drc) facilitate robust analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
